molecular formula C26H28N6O4S B609746 Omidenepag isopropyl CAS No. 1187451-19-9

Omidenepag isopropyl

Cat. No. B609746
M. Wt: 520.61
InChI Key: VIQCWEGEHRBLAC-UHFFFAOYSA-N
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Description

Omidenepag isopropyl is a prodrug that is converted by hydrolysis of its isopropyl ester to the active metabolite omidenepag . It is a selective prostaglandin E2 (EP2) receptor agonist and an antiglaucoma agent . It is used for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension .


Synthesis Analysis

The synthesis of Omidenepag isopropyl involves several steps . The process starts with the reaction of p-cyanofluorobenzene with pyrazole in the presence of a base. This is followed by the borane reduction of the nitrile and acid-base workup . The yields of the synthesis are very admirable, with most of them over 90% .


Molecular Structure Analysis

Omidenepag isopropyl has a chemical formula of C26H28N6O4S . Its exact mass is 520.19 and its molecular weight is 520.610 .


Chemical Reactions Analysis

Omidenepag isopropyl is rapidly metabolized to its active metabolite omidenepag, which binds strongly to the prostaglandin E2 (EP2) receptor . It is highly agonistic at the EP2 receptor but has little effect on other receptors such as prostaglandin E1 (EP1) or F receptors (FP) .


Physical And Chemical Properties Analysis

Omidenepag isopropyl has a chemical formula of C26H28N6O4S . Its exact mass is 520.19 and its molecular weight is 520.610 . The elemental analysis shows that it contains C, 59.98; H, 5.42; N, 16.14; O, 12.29; S, 6.16 .

Scientific Research Applications

Development and Approval

Omidenepag isopropyl, a selective prostaglandin E2 receptor 2 agonist with a non-prostaglandin structure, was developed for treating glaucoma and ocular hypertension. It received its first global approval in Japan in 2018, marking a significant milestone in its development journey (Duggan, 2018).

Pharmacologic Characteristics

Omidenepag isopropyl has been shown to effectively lower intraocular pressure (IOP) in both normotensive and hypertensive animal models. It is hydrolyzed in the eye to omidenepag, an EP2 receptor agonist, demonstrating its potential as an IOP-lowering agent (Kirihara et al., 2018).

Effectiveness in Specific Patient Groups

Omidenepag isopropyl was found to be effective in patients with primary open-angle glaucoma and ocular hypertension who were non- or low responders to latanoprost, a commonly used glaucoma medication. This study highlights its potential as an alternative treatment option for such patient groups (Aihara et al., 2020).

Mechanism of Action

Research indicates that omidenepag isopropyl affects the mRNA expression of the extracellular matrix, matrix metalloproteinases (MMPs), and tissue inhibitors of metalloproteinases (TIMPs) in human trabecular meshwork cells. This suggests a novel mechanism of action that contributes to its IOP-lowering effect, potentially offering new avenues for clinical application (Kumon et al., 2023).

Comparative Studies with Other Medications

Studies comparing omidenepag isopropyl with latanoprost revealed its non-inferiority in reducing IOP in patients with open-angle glaucoma and ocular hypertension. These findings support its use as a viable alternative to traditional treatments (Aihara et al., 2020).

Pharmacokinetics and Safety

The pharmacokinetic properties, safety, and efficacy of omidenepag isopropyl were assessed in healthy volunteers, providing essential data on its IOP-lowering effects and overall tolerability. These studies are crucial for understanding its suitability for wider clinical use (Aihara et al., 2019).

Safety And Hazards

Omidenepag isopropyl is generally safe to use, but it does have some adverse reactions. The most common adverse effects include conjunctival hyperemia and macular edema, including cystoid macular edema . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation. Use only in areas with appropriate exhaust ventilation .

Future Directions

Omidenepag isopropyl has shown promising results in the treatment of glaucoma and ocular hypertension. It provides IOP reductions comparable to those of prostaglandin F2α analogues, but without the cosmetic side effects common to prostaglandin F2α analogues, especially PAP syndrome . The lack of association between omidenepag and PAP suggests that long-term use of this agent may have advantages in patients with glaucoma . Further studies are ongoing to confirm these findings .

properties

IUPAC Name

propan-2-yl 2-[[6-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]pyridin-2-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O4S/c1-20(2)36-26(33)17-28-25-8-3-6-22(30-25)19-31(37(34,35)24-7-4-13-27-16-24)18-21-9-11-23(12-10-21)32-15-5-14-29-32/h3-16,20H,17-19H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQCWEGEHRBLAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CNC1=CC=CC(=N1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001106409
Record name N-[6-[[[[4-(1H-Pyrazol-1-yl)phenyl]methyl](3-pyridinylsulfonyl)amino]methyl]-2-pyridinyl]glycine 1-methylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Omidenepag isopropyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Omidenepag isopropyl is a prodrug of omidenepag, a relatively selective prostaglandin E2 (EP2) receptor agonist that decreases intraocular pressure (IOP). Elevated IOP is associated with glaucomatous field loss risk, and the higher the level of IOP, the greater the likelihood of optic nerve damage and visual field loss. The exact mechanism by which omidenepag lowers IOP is not fully elucidated; however, it has been suggested that by binding to the EP2 receptor, omidenepag causes an increase in aqueous humor outflow through the conventional and uveoscleral pathways. The EP2 receptor is present in different types of ocular tissues associated with aqueous humor dynamics, such as the ciliary muscle (CM) and trabecular meshwork (TM). The stimulation of EP2 receptors may lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and result in the relaxation of tissues in the CM and TM.
Record name Omidenepag isopropyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Omidenepag isopropyl

CAS RN

1187451-19-9
Record name N-[6-[[[[4-(1H-Pyrazol-1-yl)phenyl]methyl](3-pyridinylsulfonyl)amino]methyl]-2-pyridinyl]glycine 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187451-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omidenepag isopropyl [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Omidenepag isopropyl
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[6-[[[[4-(1H-Pyrazol-1-yl)phenyl]methyl](3-pyridinylsulfonyl)amino]methyl]-2-pyridinyl]glycine 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001106409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMIDENEPAG ISOPROPYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0G0H52U6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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